4-Aminopyrimidine-5-carbonitrile
Overview
Description
4-Aminopyrimidine-5-carbonitrile derivatives are a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by the presence of an amino group at the fourth position and a carbonitrile group at the fifth position on the pyrimidine ring. The research on these compounds spans various fields, including medicinal chemistry, where they are evaluated for analgesic, anti-inflammatory, and antiproliferative properties .
Synthesis Analysis
The synthesis of this compound derivatives involves various strategies, including cyclization reactions, three-component condensations, and reactions with different reagents. For instance, the cyclization of N-[2-ethoxycarbonyl-2-cyano-1-(isopropylamino)vinyl] formamidine in the presence of dry HCl in dioxane followed by nucleophilic substitution has been used to synthesize substituted derivatives with potent biological activities . Another approach involves the reaction of suitable 2-(ethoxyalkylene)malononitriles with amidine hydrochlorides to yield 4-aminopyrimidine-5-carbonitriles . Additionally, three-component condensation methods have been employed to synthesize triazolopyrimidine and cyanoaminopyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been studied using various spectroscopic techniques, including mass spectrometry, nuclear magnetic resonance (NMR), and computational methods. Mass spectroscopy studies under EI conditions have shown molecular peaks corresponding to the loss of benzonitrile from the pyrimidine ring . Semiempirical and ab initio calculations have revealed preferred distorted geometries for these compounds, indicating that the rings are not in the same plane .
Chemical Reactions Analysis
This compound derivatives undergo a variety of chemical reactions, which can lead to the formation of new compounds with different biological activities. For example, reactions with triethyl orthoformate, hydrazine hydrate, acetic anhydride, and other reagents have been used to synthesize oxopyrazolinylpyridines and related pyridopyrimidines . The reactivity of these compounds with substituted benzylidenemalononitriles and acetylenic esters has also been explored, leading to the formation of benzothienopyrimidine and pyrazolopyranopyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure and the substituents present on the pyrimidine ring. These properties are crucial for determining the solubility, stability, and reactivity of the compounds. The compounds have been characterized using IR, UV, MS, and elemental analyses to establish their structures and properties . The introduction of various substituents can significantly alter these properties, thereby affecting their biological activity and potential as therapeutic agents.
Scientific Research Applications
Synthesis and Pharmacological Activities
4-Aminopyrimidine-5-carbonitrile has been used in various synthetic processes to create derivatives with potential pharmacological activities. For instance, its condensation with aromatic acid derivatives has led to the formation of substituted-N-(5-cyanopyrimidin-4yl)benzamides, which have been evaluated for antimicrobial and antioxidant activities (Lavanya et al., 2010). Similarly, its derivatives synthesized via a one-pot, three-component reaction have shown antibacterial activity (Rostamizadeh et al., 2013).
Green Chemistry Applications
The molecule is also significant in green chemistry. A microwave-assisted synthesis of Schiff base congeners of pyrimidine nuclei using this compound as an intermediate has been reported, highlighting an eco-friendly approach (Karati et al., 2022). Another study utilized chitosan as a catalyst for synthesizing 2-aminopyrimidine-5-carbonitrile derivatives, emphasizing the methodology's eco-friendliness (Siddiqui et al., 2014).
Novel Synthetic Methods
Research has focused on developing novel synthetic methodologies involving this compound. A method for synthesizing novel 4-Phenylsulfonamido-6-Aryl-2-Phenylpyrimidine-5-Carbonitrile derivatives highlights the efficiency of these processes (Aryan et al., 2015). Another study describes a one-step synthesis of aminopyrimidines from 5-Oxo-4H-benzopyrans, showcasing innovative synthetic routes (Salfrán et al., 2004).
Antimicrobial Activity Studies
This compound derivatives have been synthesized and assessed for their antimicrobial activities, underlining their potential in medicinal chemistry (Bhat & Begum, 2021). This is further supported by the synthesis of fluoro-rich pyrimidine-5-carbonitriles with antitubercular activities against the H37Rv receptor, demonstrating the molecule's applicability in addressing infectious diseases (Kapadiya et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Aminopyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth and differentiation. It is often overexpressed in various types of cancers, making it an attractive target for anticancer therapies .
Mode of Action
This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This leads to the arrest of cell proliferation and induction of apoptosis .
Biochemical Pathways
By inhibiting EGFR, this compound affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, growth, and proliferation . The inhibition of these pathways can lead to cell cycle arrest and apoptosis, contributing to the compound’s anticancer effects .
Result of Action
The inhibition of EGFR by this compound can lead to significant cellular effects. For instance, it has been shown to arrest the cell cycle at the G2/M phase and induce apoptosis in various cancer cell lines . Additionally, it can upregulate the level of caspase-3, a key enzyme involved in the execution-phase of cell apoptosis .
properties
IUPAC Name |
4-aminopyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-1-4-2-8-3-9-5(4)7/h2-3H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIYUIOGVNRXEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353201 | |
Record name | 4-aminopyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16357-69-0 | |
Record name | 4-Amino-5-cyanopyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16357-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-aminopyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-5-pyrimidinecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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